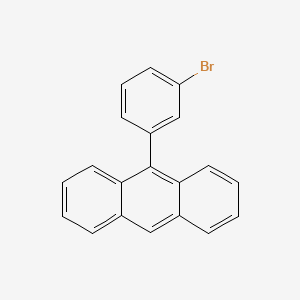
7,8-Dihydro-2-thioureido-4-trifluoromethyl-6(5H)quinazolinone ethylene ketal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dihydro-2-thioureido-4-trifluoromethyl-6(5H)quinazolinone ethylene ketal is a quinazoline derivative. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
The synthesis of 7,8-Dihydro-2-thioureido-4-trifluoromethyl-6(5H)quinazolinone ethylene ketal involves several steps. One common method includes the condensation of aniline and ethyl glyoxalate to form α-iminoesters, which then undergo further reactions to form the quinazoline core . The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for higher yields and purity .
Analyse Des Réactions Chimiques
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
7,8-Dihydro-2-thioureido-4-trifluoromethyl-6(5H)quinazolinone ethylene ketal has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme inhibition mechanisms.
Medicine: Due to its unique structure, it is being investigated for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 7,8-Dihydro-2-thioureido-4-trifluoromethyl-6(5H)quinazolinone ethylene ketal involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The pathways involved in its mechanism of action depend on the specific biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar compounds to 7,8-Dihydro-2-thioureido-4-trifluoromethyl-6(5H)quinazolinone ethylene ketal include other quinazoline derivatives such as:
- 7,8-Dihydro-2-hydroxy-4-trifluoromethyl-6(5H)quinazolinone ethylene ketal
- 7,8-Dihydro-2-amino-4-trifluoromethyl-6(5H)quinazolinone ethylene ketal
These compounds share a similar quinazoline core structure but differ in their functional groups, which can lead to variations in their biological activities and applications.
Propriétés
Formule moléculaire |
C12H13F3N4O2S |
|---|---|
Poids moléculaire |
334.32 g/mol |
Nom IUPAC |
[4'-(trifluoromethyl)spiro[1,3-dioxolane-2,6'-7,8-dihydro-5H-quinazoline]-2'-yl]thiourea |
InChI |
InChI=1S/C12H13F3N4O2S/c13-12(14,15)8-6-5-11(20-3-4-21-11)2-1-7(6)17-10(18-8)19-9(16)22/h1-5H2,(H3,16,17,18,19,22) |
Clé InChI |
SYYLVNSBSZKJJQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC3=C1N=C(N=C3C(F)(F)F)NC(=S)N)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13716515.png)


![3-Methyl-1-[1-[4-(Trifluoromethoxy)phenyl]cyclobutyl]-1-butylamine](/img/structure/B13716534.png)
![(5-Bromo-1-cyclobutyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13716535.png)

![4-(Trifluoromethyl)benzo-[b]-thiopheno-[2,3-b]-pyridin-2(1H)-one](/img/structure/B13716552.png)



![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanamine](/img/structure/B13716564.png)

